Trifluoromethanesulfonohydrazide
Overview
Description
Trifluoromethanesulfonohydrazide is a chemical compound with the molecular formula CF₃SO₂NHNH₂ It is known for its strong electron-withdrawing trifluoromethanesulfonyl group, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonohydrazide can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with hydrazine (NH₂NH₂) under controlled conditions. The reaction typically proceeds as follows: [ \text{CF}_3\text{SO}_2\text{Cl} + \text{NH}_2\text{NH}_2 \rightarrow \text{CF}_3\text{SO}_2\text{NHNH}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of appropriate solvents and temperature control is crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: Trifluoromethanesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethanesulfonyl azide (CF₃SO₂N₃).
Reduction: It can be reduced to form trifluoromethanesulfonamide (CF₃SO₂NH₂).
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Trifluoromethanesulfonyl azide (CF₃SO₂N₃)
Reduction: Trifluoromethanesulfonamide (CF₃SO₂NH₂)
Substitution: Various substituted trifluoromethanesulfonyl derivatives
Scientific Research Applications
Trifluoromethanesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of trifluoromethanesulfonohydrazide involves its strong electron-withdrawing trifluoromethanesulfonyl group. This group enhances the reactivity of the compound, making it a potent electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Trifluoromethanesulfonamide (CF₃SO₂NH₂): Similar in structure but lacks the hydrazide group.
Trifluoromethanesulfonyl azide (CF₃SO₂N₃): An oxidized form of trifluoromethanesulfonohydrazide.
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its hydrazide group, which imparts distinct reactivity compared to other trifluoromethanesulfonyl derivatives. This makes it a valuable reagent in organic synthesis and various scientific applications.
Properties
IUPAC Name |
trifluoromethanesulfonohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3F3N2O2S/c2-1(3,4)9(7,8)6-5/h6H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHHQYMSCWPFFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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